6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The structure of this compound includes a dihydropyrimidinone core, which is a six-membered ring containing nitrogen atoms, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. For this specific compound, the following steps are generally involved:
Condensation Reaction: The reaction starts with the condensation of 4-ethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst such as hydrochloric acid or acetic acid.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyrimidinone ring.
Substitution: The piperidin-1-yl group is introduced through a substitution reaction, typically using piperidine and a suitable activating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has been studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
Medically, this compound has shown promise in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
- 6-(4-chlorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
- 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
Uniqueness
Compared to these similar compounds, 6-(4-ethoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-16-8-6-15(7-9-16)17-12-18(23)22(14-20-17)13-19(24)21-10-4-3-5-11-21/h6-9,12,14H,2-5,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIJEQZGWFTWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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